molecular formula C10H15N3 B12229027 N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine

N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B12229027
M. Wt: 177.25 g/mol
InChI Key: DYVXORBKDWRIFP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and an isopropyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing such compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-oxide, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In cancer research, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-cyclopropyl-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C10H15N3/c1-7(2)10-11-6-5-9(13-10)12-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,11,12,13)

InChI Key

DYVXORBKDWRIFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)NC2CC2

Origin of Product

United States

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